An In-depth Technical Guide to Fmoc-Glu-ODmab: A Key Reagent for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-Glu-ODmab: A Key Reagent for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab), a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly cyclic and side-chain modified peptides. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in a logical workflow for advanced solid-phase peptide synthesis (SPPS).
Core Properties of Fmoc-Glu-ODmab
Fmoc-Glu-ODmab is a quasi-orthogonally protected glutamic acid derivative.[1][2] The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting the γ-carboxyl group of glutamic acid. This strategic protection allows for its selective removal under mild conditions, which is a significant advantage in the multi-step process of peptide synthesis.
Physicochemical and Purity Data
The following table summarizes the key quantitative data for Fmoc-Glu-ODmab, compiled from various commercial suppliers.
| Property | Value |
| Synonyms | Fmoc-Glu(ODmab)-OH, N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[2][3] |
| CAS Number | 268730-86-5[2], 172611-75-5 (for the α-ester) |
| Molecular Formula | C₄₀H₄₄N₂O₈ |
| Molecular Weight | 680.79 g/mol |
| Appearance | White to off-white or beige powder |
| Purity (HPLC) | ≥96.0% |
| Purity (TLC) | ≥98% |
| Enantiomeric Purity | ≥99.5% (a/a) |
| Storage Conditions | 15-25°C |
Application in Solid-Phase Peptide Synthesis
The primary application of Fmoc-Glu-ODmab is in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of cyclic peptides and peptides with modified side chains. The Dmab group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, establishing its orthogonality.
Orthogonal Deprotection Strategy
The selective deprotection of the Dmab group is achieved using a 2% hydrazine solution in dimethylformamide (DMF). This reaction proceeds in two steps:
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Hydrazinolysis of the N-ivDde (a component of the Dmab group) moiety.
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A subsequent 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid side chain of the glutamic acid residue.
This selective deprotection allows for on-resin cyclization or modification of the glutamic acid side chain while the rest of the peptide remains protected and anchored to the solid support.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving Fmoc-Glu-ODmab in the synthesis of a side-chain-to-side-chain cyclized peptide.
Protocol 1: Dmab Group Deprotection
This protocol details the selective removal of the Dmab protecting group from the glutamic acid side chain of a resin-bound peptide.
Materials:
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Peptidyl-resin containing a Glu(ODmab) residue
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF for washing
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5% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure (Batchwise):
-
Swell the peptidyl-resin in DMF in a reaction vessel.
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Drain the DMF and add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).
-
Agitate the suspension at room temperature. The progress of the deprotection can be monitored by taking small aliquots of the solution and measuring the UV absorbance at 290 nm, which corresponds to the release of an indazole by-product.
-
Once the reaction is complete (typically indicated by a stable UV absorbance), drain the hydrazine solution and wash the resin thoroughly with DMF (5 x resin volume).
-
To convert the resulting hydrazinium salt of the glutamic acid to a more reactive form for cyclization, wash the resin with 5% DIPEA in DMF.
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Finally, wash the resin again with DMF to remove excess DIPEA.
Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between the deprotected glutamic acid side chain and an amino group of another residue (e.g., lysine) on the same peptide chain.
Materials:
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Peptidyl-resin with deprotected Glu side chain and a free amino side chain (e.g., from a Lys(Boc) residue after Boc removal, or a Lys(ivDde) residue after simultaneous deprotection with Glu(ODmab))
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N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)
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1-Hydroxy-7-azabenzotriazole (HOAt)
-
DMF
Procedure:
-
Swell the resin from the previous step in DMF.
-
In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.
-
Add the activation solution to the resin.
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Allow the reaction to proceed at room temperature for 18 hours.
-
After the cyclization is complete, drain the reaction solution and wash the resin extensively with DMF.
Protocol 3: Final Cleavage from the Resin
This protocol outlines the cleavage of the final cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)
Procedure:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the suspension at room temperature for 2-4 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow and Diagrams
The following diagram illustrates the experimental workflow for the synthesis of a side-chain cyclized peptide using Fmoc-Glu-ODmab.
Caption: Workflow for cyclic peptide synthesis using Fmoc-Glu-ODmab.
Conclusion
Fmoc-Glu-ODmab is an invaluable tool for chemists and drug development professionals engaged in the synthesis of complex peptides. Its unique Dmab protecting group allows for a reliable orthogonal strategy in Fmoc-SPPS, facilitating the efficient on-resin production of cyclic peptides and other modified peptide structures. The detailed protocols and workflow provided in this guide offer a practical framework for the successful implementation of Fmoc-Glu-ODmab in advanced peptide synthesis projects. Careful consideration of potential side reactions, such as pyroglutamate formation, and appropriate monitoring of the deprotection steps are key to achieving high yields and purity of the target peptide.
